molecular formula C12H22F2N2O3S B6749924 2-[(2,2-difluorocyclohexyl)methylsulfonylamino]-N-ethylpropanamide

2-[(2,2-difluorocyclohexyl)methylsulfonylamino]-N-ethylpropanamide

Cat. No.: B6749924
M. Wt: 312.38 g/mol
InChI Key: GYFALUZSAFEUDR-UHFFFAOYSA-N
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Description

2-[(2,2-difluorocyclohexyl)methylsulfonylamino]-N-ethylpropanamide is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to a sulfonylamino moiety, which is further connected to an ethylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-difluorocyclohexyl)methylsulfonylamino]-N-ethylpropanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of cyclohexane derivatives, followed by sulfonylation and subsequent amide formation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-difluorocyclohexyl)methylsulfonylamino]-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of sulfonyl derivatives.

Scientific Research Applications

2-[(2,2-difluorocyclohexyl)methylsulfonylamino]-N-ethylpropanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2,2-difluorocyclohexyl)methylsulfonylamino]-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can enhance the compound’s binding affinity and selectivity, while the sulfonylamino moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2,2-difluorocyclohexyl)methanesulfonyl chloride: This compound shares the difluorocyclohexyl and sulfonyl groups but differs in its functional groups and reactivity.

    Difluorocyclohexyl derivatives: Various derivatives with different substituents on the cyclohexyl ring or sulfonyl group can exhibit distinct chemical and biological properties.

Uniqueness

2-[(2,2-difluorocyclohexyl)methylsulfonylamino]-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its difluorocyclohexyl group enhances stability and lipophilicity, while the sulfonylamino moiety provides opportunities for diverse chemical modifications.

Properties

IUPAC Name

2-[(2,2-difluorocyclohexyl)methylsulfonylamino]-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F2N2O3S/c1-3-15-11(17)9(2)16-20(18,19)8-10-6-4-5-7-12(10,13)14/h9-10,16H,3-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFALUZSAFEUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)NS(=O)(=O)CC1CCCCC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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